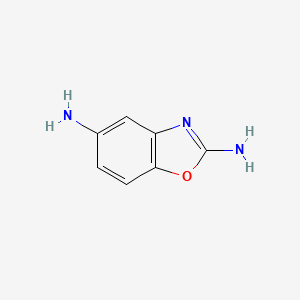

2,5-Diaminobenzoxazole

Descripción

Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research

Benzoxazole, an aromatic organic compound with the molecular formula C₇H₅NO, is a significant heterocyclic structure formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring. globalresearchonline.net Its aromatic nature lends it considerable stability, while the presence of reactive sites allows for functionalization, making it a versatile scaffold in synthetic chemistry. globalresearchonline.nethilarispublisher.com In the realm of medicinal chemistry, benzoxazole and its derivatives are recognized as "privileged scaffolds" due to their consistent appearance in a wide array of biologically active compounds and their ability to interact with various biological targets. researchgate.netufrj.br

The importance of the benzoxazole nucleus is underscored by its presence in naturally occurring compounds with potent biological activities, including antibiotics and anticancer agents derived from Streptomyces species. nih.gov Synthetic benzoxazoles have demonstrated an even broader spectrum of pharmacological effects. nih.gov Researchers have extensively explored benzoxazole derivatives for numerous therapeutic applications, including:

Antimicrobial and Antifungal Activity : Many benzoxazole derivatives have been synthesized and shown to be effective against various bacterial and fungal strains, including multidrug-resistant pathogens. hilarispublisher.comnih.govnih.gov

Anticancer Properties : The benzoxazole core is a key feature in many compounds investigated for their antiproliferative and antitumor activities. nih.govnih.govijrrjournal.com

Anti-inflammatory Effects : Benzoxazole derivatives have been developed as potent anti-inflammatory agents. nih.govijrrjournal.comresearchgate.net

Antiviral and Anti-HIV Activity : The scaffold has been incorporated into molecules designed to combat viral infections. hilarispublisher.comresearchgate.net

Neurodegenerative Disease Applications : Compounds containing the benzoxazole ring are being tested as potential treatments for conditions like Alzheimer's disease. nih.gov

The versatility of the benzoxazole framework allows it to be considered a structural bioisostere of natural nucleotides like adenine (B156593) and guanine, which may explain its ability to interact readily with the biopolymers of living systems. globalresearchonline.netijrrjournal.com This broad utility and the continuous discovery of new pharmacological activities ensure that the benzoxazole heterocycle remains a focal point of contemporary chemical and medicinal research. researchgate.netnih.gov

Overview of 2,5-Diaminobenzoxazole as a Key Synthetic Scaffold in Medicinal Chemistry

Within the broad class of benzoxazoles, this compound serves as a crucial intermediate and a core structural motif for the development of novel therapeutic agents. This specific scaffold provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds to be screened for biological activity. Its derivatives have gained particular attention in the search for small molecule inhibitors of inflammatory pathways, which are implicated in a variety of diseases, including rheumatoid arthritis. researchgate.netresearchgate.net

Research has focused on synthesizing novel series of this compound derivatives to modulate the activity of key inflammatory cytokines. researchgate.netresearchgate.net A prominent strategy involves targeting the Interleukin-6 (IL-6)/STAT3 signaling pathway, a critical mediator in inflammatory processes. researchgate.net By modifying the amine groups of the this compound core, scientists have developed potent and specific inhibitors.

For instance, a study detailed the synthesis of several N-substituted this compound derivatives and evaluated their ability to suppress IL-6 and Interleukin-1β (IL-1β). researchgate.net The findings from this and related research highlight the value of the this compound scaffold in generating targeted anti-inflammatory agents. The data below illustrates the inhibitory activity of specific derivatives on cytokine signaling.

Table 1: Inhibitory Activity of Selected this compound Derivatives

| Compound | Target | Inhibition (%) | Concentration |

|---|---|---|---|

| N-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine | IL-6/STAT3 Signaling | 97.5% | 20 µg/mL |

| Compound 87 (structure related to this compound) | IL-6 | 93.1% | 20 µg/mL |

| Compound 3e | IL-6/STAT3 Signaling | 71.5% | Not Specified |

This table presents research findings on the inhibitory effects of various derivatives based on the this compound scaffold. Data sourced from researchgate.netresearchgate.net.

The successful development of these compounds demonstrates that the this compound moiety is a highly effective and "attractive scaffold" for creating new chemical entities with specific biological actions. researchgate.net Its synthetic accessibility and the demonstrated potential for its derivatives to act as potent inhibitors in key pathological pathways solidify its role as a key scaffold in modern medicinal chemistry. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-benzoxazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVVXUNDDIZWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80214047 | |

| Record name | Benzoxazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-26-9 | |

| Record name | 2,5-Benzoxazolediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Diaminobenzoxazole and Its Functionalized Derivatives

Established Synthetic Pathways to the 2,5-Diaminobenzoxazole Core

The foundational structure of this compound is typically assembled through multi-step synthetic sequences that involve the formation of the benzoxazole (B165842) ring and subsequent manipulation of functional groups.

Multi-Step Synthesis from Substituted o-Aminophenols (e.g., 2-Amino-4-nitrophenol)

A common and well-documented route to this compound begins with a substituted o-aminophenol, such as 2-amino-4-nitrophenol (B125904). nih.govorgsyn.orgbiosynth.com This starting material already contains the necessary amino and hydroxyl groups in the ortho position, primed for cyclization, as well as a nitro group that can later be reduced to the second amino group.

The synthesis generally proceeds as follows:

Thiourea (B124793) Formation: 2-amino-4-nitrophenol is reacted with a substituted phenyl isothiocyanate to form a thiourea derivative. nih.gov This reaction introduces the precursor to the 2-amino group of the final product.

Benzoxazole Ring Formation: The newly formed thiourea undergoes oxidative cyclization to form the benzoxazole ring. nih.gov

Nitro Group Reduction: The nitro group at the 5-position of the benzoxazole ring is then reduced to an amino group, yielding the desired this compound core. nih.gov

This multi-step approach allows for the introduction of substituents on the 2-amino group at an early stage by varying the isothiocyanate used.

Cyclization and Reduction Strategies (e.g., Thiourea Cyclization with KO₂, Nitro Group Reduction with SnCl₂)

Specific reagents are crucial for the efficiency of the cyclization and reduction steps.

Cyclization: The oxidative cyclization of the thiourea intermediate to form the benzoxazole ring is often achieved using potassium superoxide (B77818) (KO₂). nih.govresearchgate.net This method has been reported to provide good yields of the benzoxazole product. researchgate.net

Reduction: The final step of reducing the nitro group to an amine is commonly carried out using tin(II) chloride (SnCl₂). nih.govresearchgate.netrsc.org This reagent is a well-established and effective reducing agent for nitroarenes, providing the target this compound in good yields.

The following table summarizes a typical reaction scheme for the synthesis of this compound derivatives starting from 2-amino-4-nitrophenol.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Amino-4-nitrophenol, Phenyl isothiocyanate | Methanol, room temperature, 24 h | Thiourea derivative |

| 2 | Thiourea derivative | KO₂, acetonitrile, N₂, room temperature, 16 h | 2-(Phenylamino)-5-nitrobenzoxazole |

| 3 | 2-(Phenylamino)-5-nitrobenzoxazole | SnCl₂, ultrasonication, room temperature, 3 h | N²-Phenylbenzo[d]oxazole-2,5-diamine |

Derivatization Approaches from the this compound Moiety

Once the this compound core is synthesized, its amino functionalities serve as versatile handles for further derivatization, allowing for the exploration of structure-activity relationships. ontosight.ai

Amidation and Alkylation Reactions at Amino Functionalities

The two amino groups on the this compound scaffold exhibit different reactivity, which can be exploited for selective functionalization.

Amidation: The amino group at the 5-position can be selectively acylated to form amides. This is typically achieved by reacting the this compound with various acid chlorides or anhydrides. nih.govlookchemmall.com For instance, reaction with 2-methoxyacetyl chloride yields the corresponding N-(2-(arylamino)benzo[d]oxazol-5-yl)-2-methoxyacetamide. nih.gov

Alkylation: N-alkylation of the amino groups can also be performed to introduce different alkyl substituents. nih.govrsc.org These reactions can be carried out using various alkylating agents and catalysts.

Introduction of Diverse Substituents for Structure-Activity Exploration

The ability to introduce a wide array of substituents onto the this compound core is crucial for medicinal chemistry applications. ontosight.ainih.gov By systematically varying the groups attached to the amino functions, researchers can probe the structure-activity relationship (SAR) to optimize the biological activity of these compounds. nih.govrroij.comscielo.brddtjournal.com This allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. For example, different aryl groups can be introduced on the 2-amino position by using variously substituted phenyl isothiocyanates in the initial synthetic step. nih.gov Further modifications at the 5-amino position through amidation or alkylation provide a diverse library of compounds for biological screening. researchgate.netresearchgate.net

Advanced and Sustainable Synthesis Techniques for Benzoxazole Scaffolds

Some of the sustainable approaches that have been explored for benzoxazole synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.govmdpi.com

Ultrasound-assisted synthesis: Sonication can also accelerate reaction rates and enhance efficiency. nih.govmdpi.com

Mechanochemical reactions: Grinding reactants together in the absence of a solvent offers a green alternative to traditional solution-phase synthesis. nih.govmdpi.com

Use of green catalysts and solvents: Researchers are exploring the use of reusable catalysts and environmentally benign solvents, such as water or deep eutectic solvents, to make the synthesis of benzoxazoles more sustainable. organic-chemistry.orgmdpi.comresearchgate.net

These modern synthetic strategies are not only beneficial for the environment but also offer practical advantages in terms of speed and efficiency for the production of benzoxazole-based compounds. researchgate.net

Catalytic Methods (e.g., Transition Metal Catalysis, Nanocatalysts, Acid Catalysis)

Catalytic methods are pivotal in the synthesis of benzoxazoles, offering pathways to C-N bond formation and cyclization with high efficiency. Transition metals, in particular, play a crucial role in the direct amination of the benzoxazole core and in key reduction steps for installing the amino functionality.

A significant route to N-substituted this compound derivatives commences with 2-amino-4-nitrophenol. This precursor undergoes a series of reactions including reaction with an isothiocyanate, cyclization, and a final catalytic reduction of the nitro group. For instance, the nitro group of a 5-nitro-N-substitutedphenylbenzo[d]oxazol-2-amine intermediate can be reduced to the corresponding primary amine using tin(II) chloride (SnCl₂), often facilitated by ultrasonication, to yield the desired this compound derivative. nih.govmdpi.comresearchgate.net Another patented method describes the synthesis of 2-(aminophenyl)-5-aminobenzoxazole starting from the condensation of 2-amino-4-sodium nitrophenolate with nitrobenzoyl chloride. The resulting intermediate is cyclized under strong acid catalysis and subsequently hydrogenated using a Palladium on carbon (Pd/C) catalyst to produce the diaminated product. google.com

Direct C-H amination of the benzoxazole ring at the 2-position represents another important catalytic strategy. Nickel-catalyzed methods have been developed for the direct amination of benzoxazoles with secondary amines, utilizing Ni(OAc)₂·4H₂O as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org Similarly, copper-catalyzed direct oxidative C-H amination of benzoxazoles with primary amines has been achieved using CuCl as the catalyst and tert-butyl peroxide (TBP) as the oxidant under an air atmosphere. organic-chemistry.org While these methods primarily functionalize the 2-position, they are fundamental catalytic techniques for introducing an amino group to the benzoxazole scaffold.

Metal-free catalysis also offers a viable alternative. An iodine-catalyzed oxidative amination of benzoxazoles with primary or secondary amines has been reported. acs.orgnih.gov This reaction proceeds at ambient temperature under neat conditions, employing aqueous tert-butyl hydroperoxide as the oxidant. This approach is environmentally benign as it produces tertiary butanol and water as byproducts. acs.orgnih.gov

The table below summarizes various catalytic methods employed in the synthesis of aminobenzoxazole derivatives.

| Starting Material | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 5-Nitro-N-substitutedphenylbenzo[d]oxazol-2-amines | SnCl₂, Ultrasonication | N-substituted-benzo[d]oxazole-2,5-diamines | Catalytic reduction of the nitro group. | nih.gov |

| 2-(Nitrophenyl)-5-nitrobenzoxazole | Pd/C, H₂ | 2-(Aminophenyl)-5-aminobenzoxazole | Catalytic hydrogenation for nitro group reduction. | google.com |

| Benzoxazole and secondary amines | Ni(OAc)₂·4H₂O, TBHP | 2-Aminobenzoxazole derivatives | Direct C-H amination at the 2-position. | rsc.org |

| Benzoxazole and primary amines | CuCl, TBP | 2-Aminobenzoxazole derivatives | Direct oxidative C-H amination. | organic-chemistry.org |

| Benzoxazole and amines | I₂, aq. TBHP | 2-Aminobenzoxazole derivatives | Metal-free oxidative amination under mild conditions. | acs.orgnih.gov |

Green Chemistry Approaches (e.g., Microwave Irradiation, Solvent-Free Reactions, Aqueous Media)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These approaches focus on the use of less hazardous solvents, alternative energy sources like microwave irradiation, and solvent-free reaction conditions.

Microwave-assisted synthesis has been shown to accelerate the synthesis of benzimidazole (B57391) derivatives, a related class of heterocycles, suggesting its potential applicability to benzoxazole synthesis. researchgate.net For the synthesis of this compound derivatives, ultrasonication has been employed to facilitate the reduction of the nitro group using SnCl₂, which can lead to shorter reaction times and improved efficiency. nih.govresearchgate.net

Solvent-free, or neat, reaction conditions represent a significant green chemistry approach by eliminating the need for potentially toxic and difficult-to-remove solvents. The iodine-catalyzed amination of benzoxazoles, for instance, proceeds smoothly under neat conditions at room temperature. acs.orgnih.gov The synthesis of related benzimidazole derivatives has also been successfully carried out under solvent-free conditions by heating a mixture of o-phenylenediamine (B120857) with organic acids or aldehydes. cas.cz

The use of water as a solvent is another cornerstone of green chemistry. An electrochemical synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates has been developed in an ethanol/water medium, avoiding the use of hazardous organic solvents. acs.org This method is notable for being metal-free and scalable.

The table below highlights some green chemistry approaches relevant to the synthesis of aminobenzoxazole derivatives.

| Green Approach | Reaction/Method | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation/Ultrasonication | Reduction of 5-nitrobenzoxazole (B1301649) derivatives using SnCl₂ with ultrasonication. | Potentially shorter reaction times and increased efficiency. | nih.govresearchgate.net |

| Solvent-Free Reactions | Iodine-catalyzed amination of benzoxazoles under neat conditions. | Eliminates the need for organic solvents, simple workup. | acs.orgnih.gov |

| Aqueous Media | Electrochemical synthesis of 2-aminobenzoxazoles in an EtOH/water mixture. | Use of an environmentally friendly solvent system, metal-free. | acs.org |

Compound Index

Pharmacological and Biological Research of 2,5 Diaminobenzoxazole Derivatives

Anti-inflammatory and Immunomodulatory Activities

The investigation of 2,5-Diaminobenzoxazole derivatives has revealed their potent ability to modulate the immune system and combat inflammation. This has been primarily attributed to their interference with key signaling pathways and cellular responses involved in the inflammatory cascade.

Inhibition of Cytokine Signaling Pathways (e.g., IL-6/STAT3, IL-1β)

A significant body of research has focused on the capacity of this compound derivatives to inhibit critical cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases.

One of the primary targets of these derivatives is the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov IL-6 is a pleiotropic cytokine with a pivotal role in the pathogenesis of chronic inflammatory conditions like rheumatoid arthritis (RA). researchgate.net Research has shown that various synthetic this compound derivatives can effectively suppress IL-6-mediated signaling. researchgate.net For instance, a study evaluating a series of these compounds found that they exhibited inhibition of the IL-6/STAT3 pathway ranging from 9.6% to 71.5%. mdpi.com Notably, the p-butyl substituted compound 3e demonstrated the highest inhibition at 71.5%, with an IC₅₀ value of 3.51 μg/mL. mdpi.com In a separate study, N-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine (referred to as compound 4 in the study) showed a remarkable 97.5% inhibition of IL-6/STAT3 signaling at a concentration of 20 µg/mL. mdpi.comresearchgate.netnih.gov

In addition to the IL-6/STAT3 pathway, these derivatives have also been shown to be potent inhibitors of Interleukin-1β (IL-1β) production. mdpi.comnih.govresearchgate.netresearchgate.net IL-1β is another key pro-inflammatory cytokine involved in a wide range of inflammatory processes. researchgate.net One particular derivative, a p-methoxy substituted compound designated as 3a, displayed an exceptional 92.1% inhibition of IL-1β production from macrophages, even though its inhibitory effect on IL-6 was more moderate at 29%. mdpi.com The IC₅₀ value for compound 3a's inhibition of IL-1β was determined to be 8.99 μg/mL. mdpi.com Other derivatives, such as compounds 4a and 4c, also exhibited significant inhibitory effects on IL-1β production, with inhibition rates of 88.2% and 88.1%, respectively. mdpi.com

The mechanism of action for some of these derivatives involves interference with the JAK-STAT signaling pathway, which is crucial for transmitting extracellular signals to the nucleus and influencing DNA transcription. mdpi.comnih.gov

| Compound | Target Pathway/Cytokine | Inhibition (%) | Concentration | IC₅₀ (µg/mL) | Reference |

| Compound 3e | IL-6/STAT3 | 71.5% | 10 µg/mL | 3.51 | mdpi.com |

| Compound 3a | IL-1β | 92.1% | 10 µg/mL | 8.99 | mdpi.com |

| N-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine (Compound 4) | IL-6/STAT3 | 97.5% | 20 µg/mL | Not Reported | mdpi.comresearchgate.netnih.gov |

| Compound 4a | IL-1β | 88.2% | 10 µg/mL | Not Reported | mdpi.com |

| Compound 4c | IL-1β | 88.1% | 10 µg/mL | Not Reported | mdpi.com |

| Madindolin A (Reference) | IL-6 | 52% | 10 µg/mL | 8.70 | mdpi.com |

| Tofacitinib (Reference) | JAK/STAT | Not Reported | Not Reported | Not Reported | nih.gov |

In Vitro Cellular Efficacy in Inflammatory Models (e.g., Macrophages, Human Hepatocarcinoma HepG2 Cells)

The anti-inflammatory potential of this compound derivatives has been further substantiated through in vitro studies using various cell models that mimic inflammatory conditions.

In studies involving macrophages, a key cell type in the inflammatory response, these derivatives have demonstrated a significant ability to suppress the production of pro-inflammatory cytokines. mdpi.comresearchgate.net For example, compounds 3a, 4a, and 4c showed potent inhibitory effects on the production of IL-1β from macrophages, with inhibition rates of 92.1%, 88.2%, and 88.1%, respectively, at a concentration of 10 μg/mL. mdpi.comresearchgate.net Compound 3e was also effective in inhibiting the secretion of both IL-6 and IL-1β from macrophages. mdpi.comnih.gov

Human hepatocarcinoma HepG2 cells have been utilized to screen these compounds for their effects on IL-6-induced luciferase expression, a method to assess the inhibition of the STAT3 signaling pathway. nih.gov This cellular model has been instrumental in identifying potent inhibitors within the this compound class. nih.gov

The anti-inflammatory activity of these derivatives has also been evaluated in other cell types. For instance, in RAW 264.7 macrophage-like cells, a diamine-PEGylated derivative of oleanolic acid (OADP) demonstrated significant inhibition of nitric oxide (NO) production, a key inflammatory mediator. mdpi.com Furthermore, studies on benzoxazolone derivatives have shown their ability to inhibit IL-6 production in vitro, with some compounds exhibiting IC₅₀ values as low as 5.09 ± 0.88 μM. nih.gov

In Vivo Anti-inflammatory Effects in Animal Models (e.g., Zymosan-Induced Inflammation in Mice, Rheumatoid Arthritis Models)

The promising in vitro results have been translated into significant in vivo anti-inflammatory effects in various animal models of inflammation, providing further evidence for the therapeutic potential of this compound derivatives.

In a zymosan-induced inflammation model in mice, which mimics certain aspects of rheumatoid arthritis, the administration of compounds 3a and 3e led to a reduction in footpad inflammation. mdpi.comnih.govresearchgate.net Specifically, compound 3a demonstrated a significant ameliorative effect on the zymosan-induced inflammation. mdpi.comnih.govresearchgate.net These findings suggest that the anti-inflammatory activity observed in vitro, through the inhibition of pathways like IL-6/STAT3, is also effective in a living organism. mdpi.comnih.gov The zymosan A injection induced infiltration of inflammatory cells and edema in the footpad, which was observably reduced by treatment with these compounds. researchgate.net

The effectiveness of these derivatives has also been explored in other animal models of rheumatoid arthritis. nih.govfrontiersin.org Collagen-induced arthritis (CIA) is a widely used model that shares many pathological and immunological features with human RA. nih.gov The demonstrated efficacy of this compound derivatives in such models underscores their potential as therapeutic agents for this debilitating autoimmune disease. nih.govfrontiersin.org For instance, one study highlighted that these derivatives show good anti-inflammatory activity in an RA model, with compound 3e inhibiting the IL-6/STAT3 pathway by 71.5% and compound 3a inhibiting IL-1β by 92.1%. frontiersin.org

Modulation of T Helper Cell Responses (e.g., Th1, Th2, Th17 Cytokine Production)

The immunomodulatory effects of this compound derivatives extend to their ability to influence the differentiation and function of T helper (Th) cells, which play a crucial role in orchestrating the adaptive immune response.

Research has shown that certain benzoxazole (B165842) derivatives can effectively suppress the production of cytokines from various Th cell subsets, including Th1, Th2, and Th17 cells. researchgate.netnih.govnih.gov For example, N-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine (compound 4) was found to be effective against a range of inflammatory cytokines produced by these T helper cells. mdpi.comresearchgate.netnih.gov Specifically, this compound strongly suppressed the production of the pro-inflammatory cytokines IFN-γ (a Th1 cytokine) and IL-17 (a Th17 cytokine). nih.gov

Furthermore, the same compound also inhibited the production of allergic inflammatory cytokines such as IL-4, IL-5, and IL-13, which are characteristic of a Th2 response. mdpi.comresearchgate.netnih.govnih.gov The ability to modulate the balance between different Th cell responses is a significant attribute for a potential anti-inflammatory and immunomodulatory agent, as an imbalance in these responses is a hallmark of many autoimmune and inflammatory diseases. frontiersin.orgnih.gov

| Compound | T Helper Cell Type | Cytokine(s) Inhibited | Reference |

| N-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine (Compound 4) | Th1 | IFN-γ, IL-2 | mdpi.comresearchgate.netnih.govnih.gov |

| Th17 | IL-17 | mdpi.comresearchgate.netnih.govnih.gov | |

| Th2 | IL-4, IL-5, IL-13 | mdpi.comresearchgate.netnih.govnih.gov |

Antimicrobial Research

In addition to their anti-inflammatory properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. This research has focused on their efficacy against various bacterial strains and the elucidation of their mechanisms of action.

Antibacterial Efficacy and Mechanistic Studies (e.g., DNA Gyrase Inhibition, Metal Ion Chelation)

The antibacterial activity of benzoxazole derivatives has been demonstrated against a range of bacteria. mdpi.com For example, some derivatives have shown good activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas citri subsp. citri (Xac). mdpi.com

A key mechanism underlying the antibacterial effect of some of these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair. nih.govnih.gov DNA gyrase, a type IIA topoisomerase, is a validated target for antibacterial drug discovery. nih.gov Computational studies, including pharmacophore modeling and docking, have suggested that 2,5(6)-substituted benzimidazole (B57391) derivatives (a related class of compounds) are promising inhibitors of E. coli DNA gyrase B. nih.gov These studies predict that specific functional groups on the benzimidazole scaffold can form key hydrogen bond interactions with amino acid residues in the active site of the enzyme, such as Asn46, Asp73, and Asp173, leading to an inhibitory effect. nih.gov

Another proposed mechanism of antibacterial action for some heterocyclic compounds is metal ion chelation. While not explicitly detailed for this compound derivatives in the provided context, the ability to bind essential metal ions can disrupt bacterial metabolic processes and contribute to antimicrobial activity.

Antifungal and Antiviral Investigations (e.g., HIV)

Research into the therapeutic potential of this compound derivatives has extended to their effects on fungal and viral pathogens. One area of investigation has been their activity against the Human Immunodeficiency Virus (HIV). Studies have explored the efficacy of these compounds as HIV-1 reverse transcriptase (RT) inhibitors. nih.gov The reverse transcriptase enzyme is a critical component in the replication cycle of HIV, making it a key target for antiviral drugs.

In a study evaluating various 2,5,6-substituted benzoxazoles and related heterocyclic compounds, researchers determined their inhibitory activity against HIV-1 RT using a scintillation proximity assay. nih.gov The results indicated that these compounds were capable of inhibiting the in vitro binding of thymidine (B127349) to the RT enzyme, with IC50 values (the concentration at which 50% of the enzyme's activity is inhibited) ranging from 0.34 µmol/L to 6.3 x 10^5 µmol/L. nih.gov The performance of these derivatives was compared to standard antiviral drugs, highlighting the potential of the benzoxazole scaffold in the development of new HIV-1 RT inhibitors. nih.gov

While specific studies focusing solely on the antifungal activity of this compound are not extensively detailed in the provided information, the broader class of benzoxazole derivatives has been a subject of interest in antifungal research. nih.govresearchgate.net For instance, studies on 3-(2-benzoxazol-5-yl)alanine derivatives have shown that the nature and position of substituents on the benzoxazole ring significantly influence their antifungal activity. nih.gov This suggests that modifications to the this compound core could potentially yield compounds with significant antifungal properties.

Antitubercular Studies

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has necessitated the search for novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of compounds in this area. nih.gov

One approach has involved a "scaffold hopping" strategy to identify new inhibitors of Pks13, an essential enzyme in the biosynthesis of the Mtb cell wall. nih.gov This led to the discovery of a benzoxazole (BZX) scaffold that targets the thioesterase (TE) domain of Pks13. nih.gov Several of these novel BZX compounds demonstrated potent minimum inhibitory concentrations (MICs) against Mtb with low to no toxicity in cytotoxicity assays. nih.gov Evidence of their on-target activity included the induction of the BCG iniBAC cell wall damage reporter, inhibition of mycolic acid synthesis, and the mapping of resistance mutations to the TE domain of Pks13 in Mycobacterium smegmatis. nih.gov

Further research has focused on the synthesis and evaluation of various substituted benzoxazole and benzimidazole derivatives for their antitubercular activity. nih.govnih.gov For example, a series of 2,5-disubstituted benzimidazole derivatives were synthesized and screened in vitro against the cultured Mycobacterium tuberculosis H37Rv strain, with some compounds showing promising MIC99 values. nih.gov While these studies are on the related benzimidazole scaffold, they underscore the potential of heterocyclic compounds with similar structural features in antitubercular drug discovery.

Antineoplastic and Antiproliferative Investigations

Inhibition of Cellular Growth and Induction of Apoptosis (referencing related benzamides)

The antiproliferative properties of this compound derivatives and related compounds have been a significant area of cancer research. The ability of these molecules to inhibit the growth of cancer cells and induce programmed cell death (apoptosis) is a key focus.

Studies on related 2,5-diaminobenzamide (B14656821) derivatives have provided valuable insights. nih.gov Initial screening of a chemical library identified 2,5-diaminobenzamide as a hit for antiproliferative activity. Subsequent synthesis and evaluation of its derivatives against human cancer cell lines led to the identification of a potent growth inhibitor with an IC50 of 1.0 µM. nih.gov This compound was found to increase the sub-G1 population in cell cycle analysis and also showed an increased number of cells stained with Annexin V-FITC and 7-AAD, indicating that the induced cell death mechanism is apoptosis. nih.gov

Benzoxazole derivatives have also been investigated for their ability to induce apoptosis in cancer cells. For instance, a novel benzoxazole derivative, compound 12l, was found to induce apoptosis in HepG2 cells by 35.13%. nih.gov This was accompanied by a significant increase in the levels of caspase-3 (2.98-fold) and BAX (3.40-fold), and a notable decrease in the level of the anti-apoptotic protein Bcl-2 (2.12-fold). nih.gov Another study on a different benzoxazole derivative, compound 14b, showed it arrested HepG2 cell growth at the Pre-G1 phase and induced apoptosis by 16.52%, with a 4.8-fold increase in caspase-3 levels compared to control cells. nih.gov These findings highlight the potential of the benzoxazole scaffold in developing new anticancer agents that function through the induction of apoptosis.

Targeted Enzymatic Inhibition (e.g., Topoisomerases I and II, COX-2, Kinases)

A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for cancer cell survival and proliferation. This compound derivatives and their analogs have been investigated as inhibitors of several such enzymes.

Topoisomerases I and II: These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. biomedpharmajournal.org Their inhibition can lead to DNA damage and ultimately, cancer cell death. nih.gov Studies on 2,5-disubstituted-benzoxazole and benzimidazole derivatives have shown their potential as inhibitors of eukaryotic DNA topoisomerase I and II. nih.gov For example, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were identified as potent eukaryotic DNA topoisomerase I poisons, with IC50 values of 132.3 µM and 134.1 µM, respectively. nih.gov In the same study, other benzoxazole derivatives exhibited significant activity as eukaryotic DNA topoisomerase II inhibitors. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and tumor growth. nih.gov While direct studies on this compound derivatives as COX-2 inhibitors were not found in the provided results, the broader class of benzoxazole-containing compounds has been explored for this activity. The development of selective COX-2 inhibitors is an active area of research to create anti-inflammatory and anticancer agents with fewer side effects. nih.govmdpi.com

Kinases: Protein kinases are a large family of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. rsc.org Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov Several studies have focused on designing benzoxazole derivatives as VEGFR-2 inhibitors. nih.govnih.govnih.gov For instance, a series of novel benzoxazole derivatives were synthesized and evaluated, with some compounds showing high growth inhibitory activities against cancer cell lines and potent VEGFR-2 inhibitory activity. nih.gov The most potent of these, compound 12l, had a VEGFR-2 inhibitory IC50 of 97.38 nM. nih.gov Another study identified compound 14b as a potent VEGFR-2 inhibitor that also arrested the cell cycle and induced apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Substituent Variation on Biological Potency (e.g., Effect of para-butyl and para-methoxy substituents)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, the nature and position of substituents on the core structure have been shown to significantly impact their pharmacological effects. mdpi.comresearchgate.net

A study investigating the inhibitory activity of this compound derivatives on the IL-6/STAT3 signaling pathway provides a clear example of the influence of substituent variation. mdpi.com In this research, a series of derivatives were synthesized with different substituents. Among them, a compound with a para-butyl substituent on the benzene (B151609) ring (compound 3e) demonstrated the most potent inhibitory activity on the IL-6/STAT3 pathway, with an inhibition of 71.5% at a concentration of 10 µg/mL. mdpi.com This compound had an IC50 value of 3.51 µg/mL. mdpi.com

In contrast, a derivative with a para-methoxy substituent (compound 3a) showed a lower inhibition of 29% on the IL-6/STAT3 pathway at the same concentration. mdpi.com However, this same para-methoxy substituted compound exhibited a very strong inhibitory effect (92.1%) on the production of another inflammatory cytokine, IL-1β. mdpi.com The IC50 value for compound 3a was 8.99 µg/mL. mdpi.com

These findings highlight the nuanced effects of different substituents. The para-butyl group appears to be favorable for potent inhibition of the IL-6/STAT3 pathway, while the para-methoxy group, although less effective against this specific pathway, confers strong inhibitory activity against IL-1β production. mdpi.com Such SAR insights are invaluable for the rational design of more potent and selective this compound-based therapeutic agents.

Interactive Data Table of this compound Derivatives and Their Biological Activities

Elucidation of Key Pharmacophoric Features

The identification of key pharmacophoric features of this compound derivatives has been advanced through the synthesis and biological evaluation of a series of analogues. These studies, primarily focused on their anti-inflammatory properties, have provided valuable insights into the structural requirements for activity, allowing for the development of a preliminary pharmacophore model.

A key study in this area involved the synthesis of a series of ten novel N-substituted this compound derivatives and the evaluation of their inhibitory effects on Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) mRNA expression in macrophages. researchgate.net This research built upon a previous finding that N-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine exhibited significant inhibitory activity on the IL-6/STAT3 signaling pathway. researchgate.net

The general structure of the synthesized derivatives involves the core this compound scaffold with various substituents attached to the 2-amino group. By analyzing the structure-activity relationships (SAR) within this series, several critical pharmacophoric elements can be identified.

Key Pharmacophoric Features:

Hydrogen Bond Donor: The amino group at the 5-position of the benzoxazole ring is a crucial hydrogen bond donor.

Aromatic Ring System: The fused benzene ring of the benzoxazole core provides a necessary hydrophobic and aromatic interaction domain.

Substituted Aryl Moiety: An N-aryl substituent at the 2-amino position is essential for activity. The nature and position of substituents on this aryl ring significantly modulate the biological response.

Hydrogen Bond Acceptor/Donor: The amino group at the 2-position acts as both a hydrogen bond donor and acceptor, contributing to binding interactions.

The inhibitory activities of the synthesized compounds against IL-6 and IL-1β production provide a basis for understanding the influence of different substituents on the N-phenyl ring. researchgate.net

| Compound | Substituent (R) on N-phenyl | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|---|

| 3a | 2-ethyl | 55.2 | 92.1 |

| 3b | 3-ethyl | 68.9 | 75.4 |

| 3c | 4-propyl | 67.5 | 72.8 |

| 3d | 4-isopropyl | 69.8 | 78.9 |

| 3e | 4-butyl | 71.5 | 85.3 |

| 3f | 4-isobutyl | 65.4 | 70.1 |

| 3g | 4-sec-butyl | 68.2 | 74.6 |

| 3h | 4-tert-butyl | 60.3 | 65.7 |

| 3i | 3,4-diethyl | 63.1 | 68.2 |

| 3j | 2,4-diethyl | 58.7 | 63.5 |

From the data presented, the following structure-activity relationships can be deduced:

Position of Alkyl Substituent: Comparison of compounds 3a (2-ethyl) and 3b (3-ethyl) with the previously reported N-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine suggests that the position of the ethyl group on the N-phenyl ring influences the inhibitory profile. Compound 3a showed potent IL-1β inhibition but moderate IL-6 inhibition, while 3b displayed a more balanced inhibition of both cytokines. researchgate.netresearchgate.net

Nature of the Alkyl Substituent at the 4-position: A series of compounds with different butyl isomers at the 4-position (3e , 3f , 3g , 3h ) revealed that a linear butyl group (3e ) provided the highest IL-6 inhibitory activity among the synthesized compounds. researchgate.net The bulky tert-butyl group in compound 3h resulted in a noticeable decrease in activity for both cytokines, indicating a potential steric hindrance effect. researchgate.net

Chain Length of the Alkyl Substituent: Comparing the 4-propyl (3c ), 4-isopropyl (3d ), and 4-butyl (3e ) derivatives, it appears that increasing the chain length from propyl to butyl enhances the IL-6 inhibitory activity. researchgate.net

Disubstitution on the N-phenyl Ring: The diethyl-substituted compounds 3i (3,4-diethyl) and 3j (2,4-diethyl) generally showed lower inhibitory activity compared to the monosubstituted analogues like 3e , suggesting that multiple bulky substituents may be detrimental to the binding affinity. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, elucidating the feasibility and nature of the binding.

Interleukin-6 (IL-6): Derivatives of 2,5-diaminobenzoxazole have been investigated as potential inhibitors of Interleukin-6 (IL-6), a cytokine implicated in inflammatory diseases like rheumatoid arthritis. researchgate.netresearchgate.netnih.gov Molecular docking studies have been performed to screen novel this compound derivatives against the IL-6 receptor (PDB ID: 1ALU). researchgate.net These studies are crucial for understanding the ligand-receptor interactions at a molecular level. nih.govbio-rad.comresearchgate.net

In one study, a series of ten novel compounds featuring the this compound moiety were synthesized and evaluated. researchgate.netnih.gov The docking analyses, alongside in vitro testing, confirmed their potential to inhibit the IL-6/STAT3 signaling pathway. nih.gov Another investigation identified a previously reported derivative, N-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine, as a significant inhibitor of IL-6/STAT3 signaling. nih.gov The interaction analyses from these docking simulations typically identify key amino acid residues within the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other electrostatic interactions with the ligand, stabilizing the complex. rsc.orgfrontiersin.org

DNA Gyrase: DNA gyrase is a well-established target for antibacterial agents. nih.gov While numerous molecular docking studies have been conducted to identify novel DNA gyrase inhibitors, focusing on scaffolds such as benzimidazoles and thiazoles, specific docking investigations detailing the interaction of the parent this compound are not prominently featured in the analyzed literature. vietnamjournal.ruals-journal.comnih.gov However, the general methodology involves docking potential inhibitors into the ATP-binding site of the Gyrase B subunit. vietnamjournal.runih.gov These studies aim to identify crucial interactions, often with key residues like Asp73 and Gly77, which are considered essential for inhibition. nih.gov The insights gained from these related studies could pave the way for future investigations into this compound derivatives as potential DNA gyrase inhibitors. vietnamjournal.ru

A primary goal of molecular docking is to predict the binding affinity and the specific binding mode of a ligand within a protein's active site. nih.govuni-duesseldorf.de For this compound derivatives targeting the IL-6 pathway, computational studies have successfully predicted binding energies and have been correlated with experimental inhibition data. nih.govfrontiersin.org

For instance, compound 3e (with an n-butyl group) and compound 3a (with a p-methoxy group) from a synthesized series showed significant inhibitory activities that were supported by computational predictions. nih.gov The half-maximal inhibitory concentrations (IC₅₀) were determined experimentally, providing a quantitative measure of their potency. nih.gov These values, along with computationally derived docking scores or binding energies, are critical for structure-activity relationship (SAR) studies. nih.govu-strasbg.fr

| Compound | Target Pathway/Protein | Inhibitory Activity/Binding Metric | Value | Reference |

|---|---|---|---|---|

| Derivative 3e | IL-6/STAT3 | Inhibition (%) | 71.5% | nih.gov |

| Derivative 3e | IL-6/STAT3 | IC₅₀ | 3.51 µg/mL | nih.gov |

| Derivative 3a | IL-1β | Inhibition (%) | 92.1% | nih.gov |

| Derivative 3a | IL-6/STAT3 | IC₅₀ | 8.99 µg/mL | nih.gov |

| N-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine | IL-6/STAT3 | Inhibition (%) | 97.5% (at 20 µg/mL) | nih.gov |

Binding modes describe the specific orientation and conformation of the ligand in the binding site. Docking studies reveal that the stability of the ligand-protein complex is often attributed to a network of hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. rsc.orgbiorxiv.org

Advanced Molecular Simulations

To complement the static picture provided by molecular docking, advanced simulation techniques are employed to study the dynamic nature of molecules and their complexes.

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of protein-ligand complexes over time. nih.govnih.govjinr.ru By simulating the atomic motions, MD can validate the stability of binding modes predicted by docking and explore the flexibility of both the ligand and the protein. nih.govmdpi.com For example, MD simulations of ligand-receptor complexes can reveal whether the key interactions observed in docking are maintained throughout the simulation. nih.govbiorxiv.org While MD simulations are a standard tool for evaluating potential drug candidates, specific studies detailing the conformational analysis and stability of this compound complexes were not found in the provided search results. However, the application of this technique to similar inhibitor-protein systems suggests its high value in assessing the dynamic behavior and stability of this compound derivatives in a biological environment. nih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. scienceopen.comdergipark.org.tr These methods can calculate parameters that describe a molecule's electronic structure and chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trrsc.org

The HOMO-LUMO energy gap (ΔE) is a crucial parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.net Other calculated descriptors include chemical potential, hardness, softness, and electrophilicity index, which together provide a comprehensive profile of the molecule's potential for chemical interactions. dergipark.org.trresearchgate.netsapub.org Analysis of the molecular electrostatic potential (MEP) map can further identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for interaction. sapub.org While specific DFT studies on the parent this compound were not detailed in the search results, such calculations are fundamental to understanding its reactivity and designing derivatives with enhanced activity. nih.govigem.wikimdpi.com

In Silico ADMET Profiling and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts these properties computationally, allowing for early-stage filtering of compounds with undesirable characteristics. optibrium.comnih.govajol.info

Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five. mdpi.com Studies on novel inhibitors frequently include an initial screening based on these rules. researchgate.net For instance, in the development of IL-6 inhibitors, novel benzimidazole (B57391) derivatives were screened using Lipinski's rule of 5 before synthesis and further testing. researchgate.net

The ADMET profile includes a range of predicted properties. Web-based tools and specialized software are used to calculate these parameters, providing a comprehensive overview of a compound's potential behavior in the body. als-journal.comnih.govd-nb.infomdpi.com

| Property | Description | Predicted Value/Guideline |

|---|---|---|

| Molecular Weight | Influences size and diffusion | < 500 g/mol (Lipinski's Rule) mdpi.com |

| LogP | Octanol-water partition coefficient, indicates lipophilicity | ≤ 5 (Lipinski's Rule) mdpi.com |

| Hydrogen Bond Donors | Number of N-H or O-H bonds | ≤ 5 (Lipinski's Rule) mdpi.com |

| Hydrogen Bond Acceptors | Number of N or O atoms | ≤ 10 (Lipinski's Rule) mdpi.com |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties | Generally < 140 Ų for good cell permeability |

| Aqueous Solubility (LogS) | Affects absorption and distribution | Good solubility desired (e.g., LogS > -4) mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Predicted as permeable or non-permeable |

| CYP450 Inhibition | Potential for drug-drug interactions | Predicted as inhibitor/non-inhibitor for various isoforms |

| AMES Toxicity | Potential to be mutagenic | Predicted as toxic or non-toxic nih.gov |

In silico analyses of various heterocyclic compounds have shown that these tools can effectively predict drug-likeness, gastrointestinal absorption, and potential toxicity, thereby guiding the selection of the most promising candidates for further development. als-journal.comnih.govnih.gov

Advanced Research Applications and Future Perspectives

Integration into Polymeric Materials: Polyimide-Benzoxazole (PIBO) Synthesis

The development of high-performance polymers is critical for advancing technologies in electronics, aerospace, and other demanding sectors. Polyimide-Benzoxazole (PIBO) copolymers have emerged as a class of materials with exceptional thermal stability, mechanical strength, and desirable dielectric properties. 2,5-Diaminobenzoxazole serves as a key monomer in the synthesis of these advanced polymers.

Role of Diaminobenzoxazole Monomers in PIBO Polymerization

Diaminobenzoxazole monomers are instrumental in the synthesis of Poly(benzoxazole imide)s (PBOPIs). The polymerization process typically involves a reaction between a diaminobenzoxazole, such as an isomer like 2-(3-aminophenyl)benzo[d]oxazol-5-amine, and various commercial tetracarboxylic dianhydrides. This reaction proceeds via a thermal imidization process to form the final polyimide-benzoxazole structure. rsc.org

The incorporation of the rigid benzoxazole (B165842) moiety into the polyimide backbone is crucial. This structural feature imparts exceptional thermal and mechanical properties to the resulting polymer. researchgate.net The benzoxazole ring enhances the polymer chain's rigidity and intermolecular interactions, leading to materials with high glass transition temperatures (Tg) and excellent thermal stability. rsc.orgresearchgate.net For instance, novel series of PBOPIs have demonstrated Tg values ranging from 285 to 363 °C and 5% weight loss temperatures between 510–564 °C in a nitrogen atmosphere. rsc.org

Formation of High-Performance Polymeric Films and Coatings for Electronics Applications

The unique properties of PIBO polymers make them ideal for creating high-performance films and coatings for the electronics industry. researchgate.net These materials are used as flexible substrates for printed circuit boards, in thin-film solar cells, and as insulating layers in microelectronics, where high processing temperatures and dimensional stability are required. researchgate.netrsc.org

A key advantage of using diaminobenzoxazole-derived polymers is the ability to produce flexible and tough films through solution casting. researchgate.net These films exhibit impressive mechanical properties, including high tensile strengths (103–126 MPa) and tensile moduli (2.9–3.7 GPa). rsc.org Furthermore, research into fluorinated poly(benzoxazole-co-imide)s has shown that these materials can achieve low dielectric constants (as low as 2.54 at 10 GHz) and low water absorption, which are critical properties for high-frequency electronic applications. rsc.org The thermal rearrangement of precursor polymers can also be employed to enhance these properties, leading to materials with superior performance characteristics. rsc.orgdoi.org

| Property | Value Range | Significance in Electronics |

|---|---|---|

| Glass Transition Temperature (Tg) | 285 - 363 °C rsc.org | Ensures material stability during high-temperature manufacturing processes. |

| Thermal Decomposition Temperature (Td5%) | 510 - 564 °C (in N₂) rsc.org | Indicates high thermal stability, crucial for component longevity. |

| Tensile Strength | 103 - 126 MPa rsc.org | Provides mechanical robustness for flexible and durable electronic devices. |

| Tensile Modulus | 2.9 - 3.7 GPa rsc.org | Measures stiffness, important for maintaining dimensional stability. |

| Dielectric Constant (Dk) | ~2.54 (@10 GHz) for fluorinated versions rsc.org | Low Dk is essential for reducing signal delay and cross-talk in high-frequency circuits. |

Biomedical Applications: Beyond Inflammatory and Antimicrobial Therapies

While benzoxazole derivatives are well-documented for their antimicrobial and anti-inflammatory activities, the core structure is a versatile scaffold for developing therapeutics with other important functions. researchgate.netresearchgate.netsemopenalex.org Research is expanding to explore its potential in treating a wider range of diseases.

Heterocyclic compounds, including benzoxazoles, are central to modern drug design, with over 85% of biologically active entities containing a heterocycle. nih.gov This is because the heterocyclic structure can modulate crucial drug properties like solubility, lipophilicity, and receptor binding affinity. nih.govfrontiersin.org Emerging research points to the potential of benzoxazole derivatives in areas such as cancer treatment and neurodegenerative diseases. For example, novel thiazolylhydrazone derivatives, which are also nitrogen-containing heterocycles, have shown potential in affecting Alzheimer's disease by inhibiting acetylcholinesterase activity. nih.gov Similarly, the structural motif of benzoxazole is being investigated in the design of compounds that target cancer cells. The imidazole (B134444) ring, another key heterocycle, is a privileged structure in the development of kinase inhibitors for anticancer drugs, suggesting that related benzoxazole structures could also yield promising candidates. mdpi.com

Optical and Fluorescent Probe Development for Biological and Analytical Imaging

Benzoxazole derivatives possess favorable photophysical properties that make them excellent candidates for the development of fluorescent probes for bioimaging. periodikos.com.brperiodikos.com.br These probes can be used to visualize and study biological structures and processes within living cells.

The benzoxazole scaffold contributes to molecules with intense absorption, high fluorescence quantum yields, and significant Stokes shifts. periodikos.com.brnih.gov These properties are highly desirable for fluorescent probes as they lead to brighter signals and reduced background interference. Benzoxazole and its derivatives, such as naphthoxazoles, have been successfully used as fluorescent DNA probes. periodikos.com.brperiodikos.com.br They can bind to DNA, often through intercalation, resulting in a significant enhancement of their fluorescence emission, which allows for the visualization of genetic material. periodikos.com.br

Furthermore, the versatility of the benzoxazole structure allows for the design of "off-on" fluorescent probes. These probes are designed to be non-fluorescent (off) until they react with a specific target molecule, at which point they become highly fluorescent (on). This principle has been demonstrated with related heterocyclic probes for detecting reactive species like nitric oxide (NO) in living cells, showcasing the potential for developing highly specific this compound-based sensors for various biological analytes. frontiersin.orgbohrium.com

| Property | Description | Advantage in Bioimaging |

|---|---|---|

| High Molar Extinction Coefficient | Efficiency in absorbing light at a specific wavelength. nih.gov | Leads to a brighter fluorescent signal. |

| High Fluorescence Quantum Yield | Efficiency of converting absorbed light into emitted light. periodikos.com.brnih.gov | Produces a stronger and more easily detectable signal. |

| Large Stokes Shift | The difference in wavelength between the absorption and emission maxima. nih.gov | Minimizes self-quenching and spectral overlap, improving signal-to-noise ratio. |

| High Photostability | Resistance to photobleaching or chemical degradation upon light exposure. nih.gov | Allows for longer observation times during imaging experiments. |

| Target-Specific Fluorescence Enhancement | Fluorescence intensity increases significantly upon binding to a biological target like DNA. periodikos.com.br | Enables specific visualization of target molecules or cellular components. |

Emerging Directions in Heterocyclic Medicinal Chemistry Research

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and research into new derivatives continues to be a major focus of medicinal chemistry. nih.govfrontiersin.org The benzoxazole scaffold, as a "privileged structure," is at the forefront of this research, with scientists exploring its potential to generate novel therapeutic agents for a multitude of diseases. openmedicinalchemistryjournal.com

The discovery of new bioactive molecules with optimal pharmacokinetic and pharmacodynamic profiles is a primary goal. frontiersin.org Heterocycles like this compound offer a strategic advantage in drug design by allowing chemists to fine-tune molecular properties to enhance efficacy and reduce side effects. nih.govfrontiersin.org Current research is focused on synthesizing novel benzoxazole derivatives and evaluating their activity against a wide range of biological targets. ijnrd.org This includes exploring their potential as anticancer, antiviral, and antidiabetic agents, among others. openmedicinalchemistryjournal.comnih.gov The ability to create hybrid molecules, combining the benzoxazole core with other pharmacologically active fragments, opens up new avenues for developing drugs with unique mechanisms of action. mdpi.com The continued exploration of the chemical space around the benzoxazole nucleus holds significant promise for the future of drug discovery. openmedicinalchemistryjournal.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,5-Diaminobenzoxazole, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves refluxing precursors in polar aprotic solvents like DMSO or DMF under nitrogen to avoid oxidation. For example, refluxing for 18 hours in DMSO followed by crystallization (water-ethanol mixtures) yields ~65% purity, as seen in analogous heterocyclic syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via melting point analysis (compare to literature values) and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine multiple techniques:

- 1H/13C NMR : Confirm proton environments (e.g., NH2 signals at δ ~5.5–6.0 ppm in DMSO-d6) and aromatic carbons (δ ~100–150 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ peaks matching the molecular formula (e.g., C7H7N3O: m/z 150.07).

- Elemental Analysis : Ensure <0.3% deviation from theoretical C/H/N/O ratios .

- FT-IR : Detect NH stretching (~3350 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C to prevent decomposition. Avoid exposure to moisture (hygroscopicity can lead to hydrolysis) and high temperatures (>40°C), which may degrade the compound. Conduct stability assays via accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies (e.g., time-resolved NMR or UV-Vis spectroscopy) can identify rate-determining steps. For example, in SNAr reactions, the formation of a Meisenheimer complex is often rate-limiting. Use isotopic labeling (e.g., 15N) to track NH2 group participation. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution, showing electron-rich NH2 groups as nucleophilic sites .

Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions may arise from impurities or solvent effects. Replicate experiments under controlled conditions:

- Purity Verification : Re-purify the compound and re-test catalytic activity .

- Solvent Screening : Compare DMF (high polarity) vs. THF (low polarity) to assess solvent-dependent reactivity .

- Catalyst Characterization : Use XPS or TEM to confirm the absence of trace metals (e.g., Pd, Cu) that might influence results .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases from PDB). Apply MD simulations (AMBER or GROMACS) to assess binding stability over 100 ns. Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.